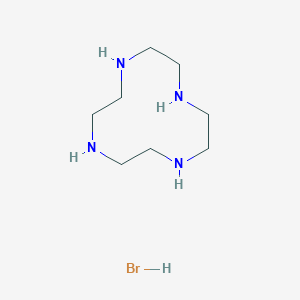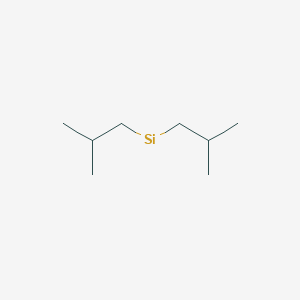
Diisobutylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl)silane is an organosilicon compound with the chemical formula C8H20Si. It belongs to the class of silanes, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is characterized by the presence of two 2-methylpropyl groups attached to a silicon atom. Silanes are known for their versatility and are widely used in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of Bis(2-methylpropyl)silane typically involves the reaction of silicon tetrachloride with 2-methylpropyl magnesium bromide in an ether solvent. The reaction proceeds as follows:
SiCl4+2C4H9MgBr→(C4H9)2SiCl2+2MgBrCl
The resulting dichlorosilane is then reduced using lithium aluminum hydride (LiAlH4) to yield Bis(2-methylpropyl)silane:
(C4H9)2SiCl2+2LiAlH4→(C4H9)2SiH2+2LiAlH3Cl
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Bis(2-methylpropyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Reduction: The compound can act as a reducing agent in certain reactions, donating hydride ions (H-).
Substitution: It can undergo nucleophilic substitution reactions where the hydrogen atoms attached to silicon are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide, ozone, and various nucleophiles. Major products formed from these reactions include silanols, siloxanes, and substituted silanes.
Applications De Recherche Scientifique
Bis(2-methylpropyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reducing agent in organic synthesis.
Biology: It is employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings due to its ability to improve adhesion and durability.
Mécanisme D'action
The mechanism of action of Bis(2-methylpropyl)silane involves its ability to form stable bonds with both organic and inorganic substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it an effective coupling agent. This property is particularly useful in enhancing the adhesion of coatings and adhesives to various surfaces.
Comparaison Avec Des Composés Similaires
Bis(2-methylpropyl)silane can be compared with other similar compounds such as:
Trimethylsilane: Contains three methyl groups attached to silicon. It is less bulky and has different reactivity compared to Bis(2-methylpropyl)silane.
Phenylsilane: Contains a phenyl group attached to silicon. It has different electronic properties and reactivity.
Dimethylphenylsilane: Contains both methyl and phenyl groups attached to silicon. It has a unique combination of properties from both methyl and phenyl groups.
The uniqueness of Bis(2-methylpropyl)silane lies in its specific steric and electronic properties imparted by the 2-methylpropyl groups, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C8H18Si |
|---|---|
Poids moléculaire |
142.31 g/mol |
InChI |
InChI=1S/C8H18Si/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
PGGUEVOOHUUYON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Si]CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


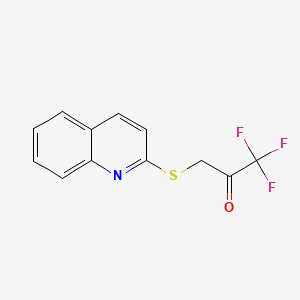
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)

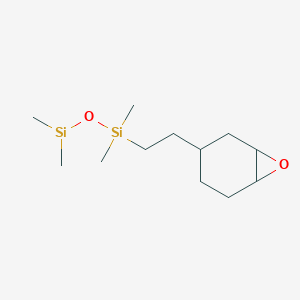
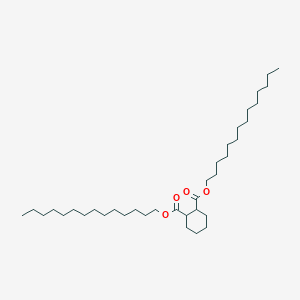
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
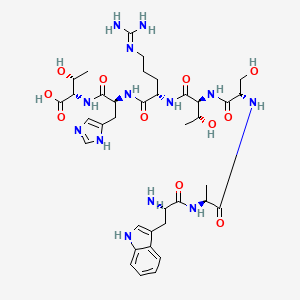
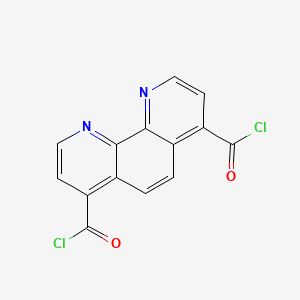

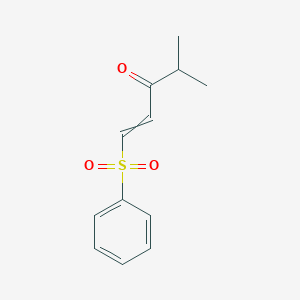
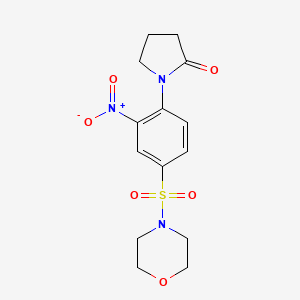
![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
